molecular formula C11H16O3 B8657115 Phenol, 2-(diethoxymethyl)- CAS No. 6842-31-5

Phenol, 2-(diethoxymethyl)-

Cat. No.: B8657115
CAS No.: 6842-31-5
M. Wt: 196.24 g/mol
InChI Key: DAUCWKQLHTWJNS-UHFFFAOYSA-N
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Description

Phenol, 2-(diethoxymethyl)- is an ortho-substituted phenol derivative characterized by a diethoxymethyl (-CH(OCH₂CH₃)₂) group at the second position of the aromatic ring. This substituent introduces steric bulk and altered electronic properties compared to phenol, impacting its physicochemical behavior, reactivity, and applications. Replacing the aldehyde group in such analogs with a hydroxyl group (-OH) yields the phenol derivative, estimated to have a molecular formula of C₁₁H₁₆O₃ and a molecular weight of 208.25 g/mol (similar to benzaldehyde-derived structures) .

The diethoxymethyl group is an acetal, which enhances stability under basic conditions and modulates lipophilicity. This compound likely serves as an intermediate in organic synthesis, particularly in protecting group strategies or pharmacophore design.

Properties

CAS No.

6842-31-5

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

2-(diethoxymethyl)phenol

InChI

InChI=1S/C11H16O3/c1-3-13-11(14-4-2)9-7-5-6-8-10(9)12/h5-8,11-12H,3-4H2,1-2H3

InChI Key

DAUCWKQLHTWJNS-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=CC=CC=C1O)OCC

Origin of Product

United States

Chemical Reactions Analysis

Structural Analysis

Phenol, 2-(diethoxymethyl)- (C₁₁H₁₆O₄) features a benzene ring with a hydroxyl (-OH) group and a diethoxymethyl (-CH(OEt)₂) substituent at the ortho position. This dual functionality enables diverse reactivity, including phenolic -OH participation in electrophilic substitution and acetal-like hydrolysis of the diethoxymethyl group.

Hydrolysis of the Diethoxymethyl Group

The diethoxymethyl group (-CH(OEt)₂) undergoes acidic or basic hydrolysis , analogous to acetal cleavage. For example, under acidic conditions, the group may convert to a carbonyl species:
Reaction :
Phenol, 2-(diethoxymethyl)-+H+Phenol, 2-(keto)-+Ethanol\text{Phenol, 2-(diethoxymethyl)-} + \text{H}^+ \rightarrow \text{Phenol, 2-(keto)-} + \text{Ethanol}
This pathway is supported by analogous reactions of diethoxymethyl groups in other systems, such as furan derivatives .

Electrophilic Aromatic Substitution

The phenolic -OH group strongly activates the ring for electrophilic substitution, directing incoming electrophiles to para (relative to -OH) or ortho positions.

  • Nitration :

    • Conditions : Concentrated nitric acid, sulfuric acid.

    • Product : Para-nitrophenol derivative (2,4-dinitrophenol analog).

    • Mechanism : The -OH group donates electron density, favoring nitration at the para position .

  • Halogenation :

    • Conditions : Bromine in chloroform or CS₂.

    • Product : Para-bromophenol derivative.

    • Regiochemistry : Monosubstitution under low-polarity solvents; polysubstitution under strongly acidic conditions .

  • Acylation :

    • Conditions : Acyl chloride, pyridine.

    • Product : Phenyl acetate derivative.

    • Mechanism : Direct electrophilic substitution at the para position due to -OH activation .

Oxidation Reactions

Phenols are prone to oxidation, forming quinones or phenoxazinones depending on substituents. For Phenol, 2-(diethoxymethyl)-:

  • Oxidation Pathway :

    • Conditions : Oxidants like tert-butyl hydroperoxide (t-BuOOH) or molecular oxygen.

    • Product : Benzoquinone anil derivatives (if coupled with amines) or phenoxazinone-like structures .

    • Mechanism : Oxidation of the phenol to a phenoxyl radical, followed by coupling or rearrangement .

Alkylation and Friedel-Crafts Reactions

The activated ring allows alkylation via Friedel-Crafts or direct electrophilic substitution:

  • Conditions : Alkyl halides, solid acid catalysts (e.g., zeolites).

  • Product : Substituted phenols at para/ortho positions .

  • Mechanism : Electrophilic attack by alkylating agents, facilitated by the -OH group .

Catalytic Cross-Coupling

Analogous to oxidative amination in phenols :

  • Conditions : Fe[TPP]Cl or Mn[TPP]Cl catalysts, t-BuOOH oxidant, HFIP solvent.

  • Product : N, O-biaryl compounds or quinamine intermediates.

  • Mechanism : Radical-anion/nucleophile coupling between phenoxyl radicals and anilines .

Synthetic Routes

While direct synthesis data for this compound is limited, analogous methods include:

  • Alkylation of Phenol : Using diethoxymethyl halides under basic conditions.

  • Acetal Formation : Protection of a carbonyl group via diethoxymethylation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ortho-Substituted Phenols

Table 1: Key Properties of Ortho-Substituted Phenols
Compound Molecular Formula Molecular Weight (g/mol) Substituent logP* Key Applications/Sources
Phenol C₆H₅OH 94.11 -OH 1.46 Disinfectant, precursor
2-Methylphenol (o-Cresol) C₇H₈O 108.14 -CH₃ 1.95 Resins, solvents
Phenol, 2-(phenylmethoxy) C₁₃H₁₂O₂ 200.23 -OCH₂C₆H₅ 3.10† Pharmaceutical intermediates
Phenol, 2-(diethoxymethyl)- C₁₁H₁₆O₃ (est.) 208.25 (est.) -CH(OCH₂CH₃)₂ ~2.50‡ Synthetic intermediate (inferred)

*logP values estimated using Crippen’s method for analogs ; †Calculated using ChemSpider data ; ‡Estimated based on diethoxymethyl group’s contribution.

Key Observations:
  • Lipophilicity: The diethoxymethyl group increases logP compared to phenol (1.46 → ~2.50), enhancing solubility in organic solvents but reducing water solubility. This contrasts with 2-methylphenol (logP 1.95), where the methyl group has a smaller effect .
  • Acidity: The electron-donating diethoxymethyl group may slightly reduce phenolic -OH acidity compared to unsubstituted phenol.
  • Stability: Acetals like -CH(OCH₂CH₃)₂ resist nucleophilic attack but hydrolyze under acidic conditions to release ethanol and formaldehyde derivatives .

Acetal-Protected Aromatic Compounds

Table 2: Comparison with Acetal Derivatives
Compound Core Structure Molecular Formula Key Reactions/Applications Sources
2-(Diethoxymethyl)benzaldehyde Benzaldehyde C₁₂H₁₆O₃ Aldehyde protection, synthesis CAS Common Chemistry
Furfural diethyl acetal Furan C₉H₁₄O₃ Flavoring agent, solvent ChemSpider
Glycidaldehyde diethylacetal Epoxide C₇H₁₄O₃ Cyclopropane synthesis Industrial reports
Key Observations:
  • Synthetic Utility : Diethoxymethyl groups are widely used to protect reactive carbonyl groups (e.g., aldehydes) or stabilize intermediates in cyclopropanation reactions (e.g., Ethyl 2-(diethoxymethyl)cycloprop-2-ene-1-carboxylate ).
  • Reactivity: Unlike aldehyde acetals, the diethoxymethyl group in phenolic derivatives primarily modifies steric and electronic effects rather than protecting a functional group.

Amino-Substituted Phenols

Example: Phenol, 4-[2-(Diethylamino)ethoxy] (CAS 23877-67-0)
  • Structure: Combines a phenolic -OH with a diethylaminoethoxy (-OCH₂CH₂N(Et)₂) group.
  • Comparison: The diethylaminoethoxy group introduces basicity and hydrogen-bonding capacity, unlike the neutral diethoxymethyl group.

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